

Application Note: Direct Determination of N-Nitrosoglyphosate Without Derivatization

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: B3329239

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Introduction

N-Nitrosoglyphosate (NNG), a nitrosamine impurity found in glyphosate-based herbicide formulations, is of significant toxicological concern due to the carcinogenic nature of N-nitroso compounds.^{[1][2][3]} Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have established maximum permissible limits for NNG in technical glyphosate products, necessitating sensitive and reliable analytical methods for its monitoring.^{[1][2]} Historically, the analysis of NNG has often involved complex and time-consuming post-column derivatization procedures to enable detection.^{[1][4]} This application note describes a direct, sensitive, and robust method for the determination of N-Nitrosoglyphosate without the need for derivatization, primarily utilizing ion chromatography (IC) coupled with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach simplifies the analytical workflow, reduces analysis time, and minimizes the use of hazardous reagents.^{[5][6]}

The primary challenge in the direct analysis of NNG in technical glyphosate samples lies in the significant concentration disparity between the active ingredient, glyphosate, and the NNG impurity, which can lead to co-elution and matrix interference.^{[2][3][5]} The methods outlined below are designed to overcome these challenges through selective chromatographic separation and sensitive detection.

Experimental Protocols

This section details the methodologies for the direct determination of N-Nitrosoglyphosate in technical glyphosate samples.

Method 1: Ion Chromatography with UV Detection

This method is adapted from a validated approach for the direct, simple, selective, and sensitive determination of NNG in technical glyphosate samples.[2][5][6]

1. Materials and Reagents:

- N-Nitrosoglyphosate (NNG) analytical standard
- Glyphosate analytical standard
- Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄)
- Deionized water (Milli-Q or equivalent)
- Syringe filters (0.45 µm)

2. Standard and Sample Preparation:

- NNG Stock Solution (500 mg/L): Accurately weigh and dissolve an appropriate amount of NNG standard in deionized water.[2]
- Glyphosate Stock Solution (10.0 g/L): Dissolve glyphosate standard in 0.1 mol/L NaOH.[2]
- Working Standards: Prepare a series of matrix-matched calibration standards by diluting the NNG stock solution with the glyphosate stock solution to achieve final NNG concentrations ranging from 0.1 to 4.0 mg/L.[2][6] This simulates the concentration ratio in actual technical samples.
- Sample Preparation: Accurately weigh 2 grams of the technical glyphosate product and dissolve it in 0.1 mol/L NaOH to a final volume of 10 mL. The solution should be vigorously

stirred for 10 minutes and then sonicated for 15 minutes. After sonication, filter the solution through a 0.45 μm syringe filter.[2]

3. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector.
- Column: Anion exchange column (e.g., IC anionic column).[2][5]
- Mobile Phase: A high ionic strength solution of 0.01 mol/L Na_2SO_4 and 0.01 mol/L NaOH (pH 10).[5]
- Flow Rate: 1.0 mL/min (typical, may require optimization).
- Injection Volume: 20 μL (typical, may require optimization).
- Detector Wavelength: Monitor at the UV absorbance maximum for NNG (e.g., 244 nm).[7]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

4. Analysis:

- Inject the prepared standards and samples into the IC system.
- Identify the NNG peak based on its retention time compared to the standards. The presence of the nitroso group allows for UV detection.[3]
- Quantify the NNG concentration in the samples using a calibration curve constructed from the matrix-matched standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be employed. This method is particularly useful for complex matrices or when lower detection limits are required.

1. Materials and Reagents:

- N-Nitrosoglyphosate (NNG) analytical standard
- Formic acid
- Acetonitrile (LC-MS grade)
- Deionized water (LC-MS grade)
- Syringe filters (0.22 µm)

2. Standard and Sample Preparation:

- NNG Stock Solution (e.g., 1000 mg/L): Prepare by dissolving NNG standard in deionized water.
- Working Standards: Prepare a series of working standards by diluting the stock solution with an appropriate solvent (e.g., water with 0.1% formic acid) to cover the desired concentration range.
- Sample Preparation: The sample preparation can be similar to the IC-UV method, but the final dilution should be in a solvent compatible with the LC-MS/MS mobile phase, such as water with a small percentage of formic acid.

3. LC-MS/MS Conditions:

- Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A column suitable for polar compounds, such as a Hypercarb column or a mixed-mode column (e.g., reversed-phase with weak anion/cation exchange).[8][9]
- Mobile Phase:
 - A: Water with 1.2% formic acid[9]
 - B: Acetonitrile with 0.5% formic acid[9]
 - A gradient elution program should be optimized to achieve good separation.

- Flow Rate: Optimize based on the column dimensions (e.g., 0.2-0.5 mL/min).
- Injection Volume: 5-10 μ L.
- Ionization Source: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for NNG).
- MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for NNG for quantification and confirmation. At least two transitions should be monitored.[8]

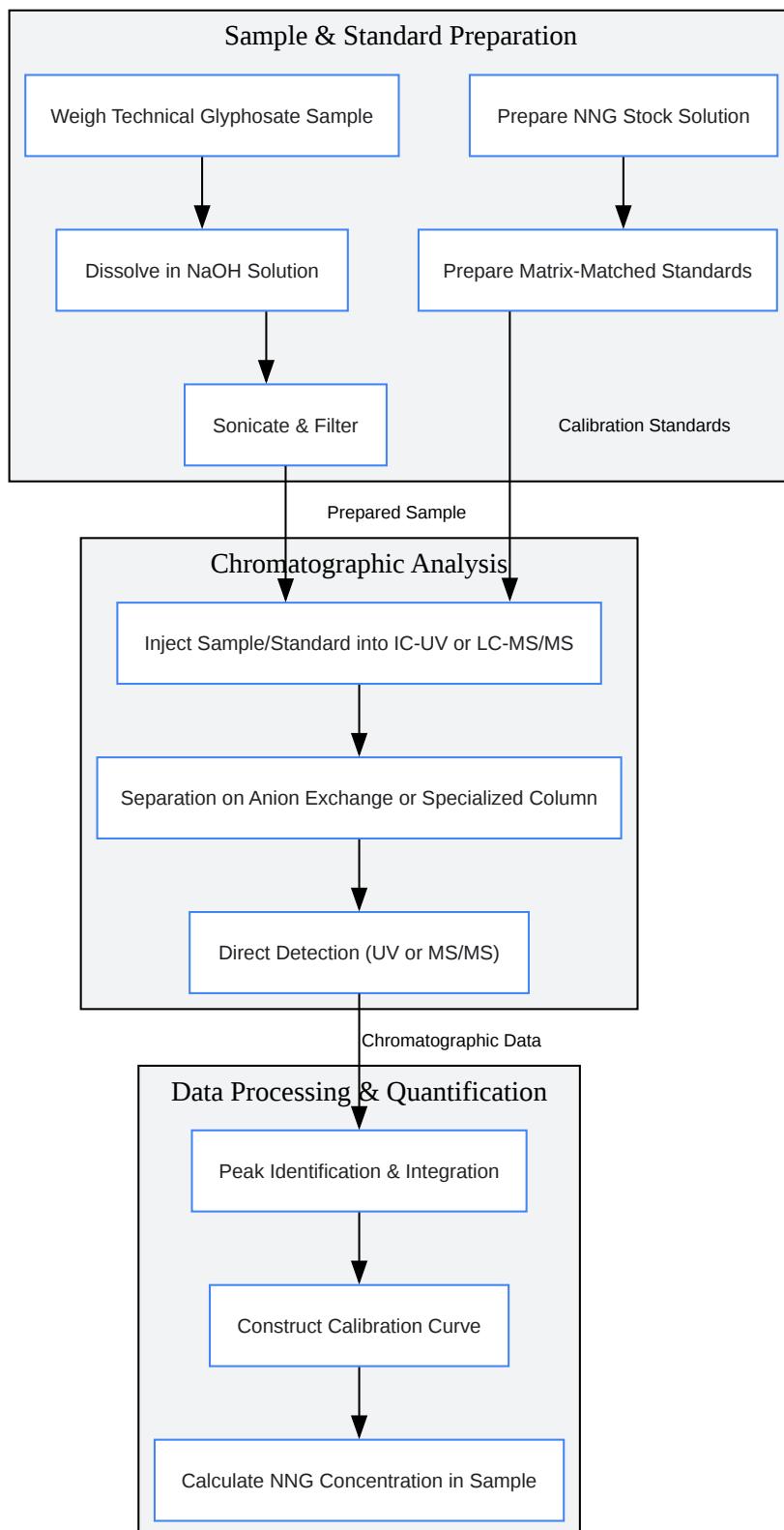
Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated direct determination method using Ion Chromatography with UV detection.[2][5]

Parameter	Value
Linearity Range	0.10 - 4.00 mg/L
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.014 mg/L (corresponding to 0.08 mg/kg in the sample)
Limit of Quantification (LOQ)	0.048 mg/L (corresponding to 0.24 mg/kg in the sample)
Repeatability (CV)	0.9%
Intermediate Precision (CV)	5.2%
Recovery	83.0 \pm 0.9% and 105.3 \pm 10.0% at two different fortification levels

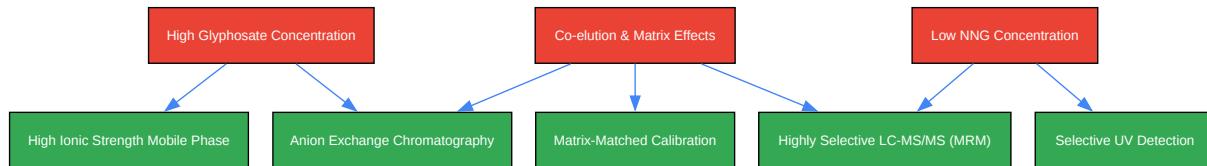
Visualizations

Experimental Workflow for Direct NNG Analysis

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Caption: Workflow for the direct determination of N-Nitrosoglyphosate.

Logical Relationship of Analytical Challenges and Solutions



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Caption: Overcoming challenges in direct NNG analysis.

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